
Methyl 2-methylhept-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylhept-4-ynoate: is an organic compound with the molecular formula C9H14O2 . It is an ester derived from 2-methylhept-4-ynoic acid and methanol. This compound is characterized by its unique structure, which includes a triple bond and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize methyl 2-methylhept-4-ynoate is through the esterification of 2-methylhept-4-ynoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but on a larger scale, with optimized temperature and pressure conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-methylhept-4-ynoate can undergo oxidation reactions, where the triple bond is oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon as a catalyst is a typical method for this reduction.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 2-methylhept-4-ynoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Studies: The compound is used in studies involving catalytic reactions, particularly those involving transition metals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biochemical Research: The compound is used in biochemical assays to study enzyme kinetics and reaction mechanisms.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Fragrance Industry: The compound is sometimes used as a precursor in the synthesis of fragrance molecules.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 2-methylhept-4-ynoate can act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Receptor Binding: In medicinal chemistry, the compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylbut-2-ynoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-methylhept-4-ynoate: Similar but with an ethyl group instead of a methyl group.
Methyl 3-methylhept-4-ynoate: Similar but with the methyl group on the third carbon instead of the second.
Uniqueness:
Triple Bond Position: The presence of a triple bond at the fourth carbon makes methyl 2-methylhept-4-ynoate unique in its reactivity and applications.
Functional Group Combination: The combination of an ester group and a triple bond provides unique chemical properties, making it valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
methyl 2-methylhept-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7-8(2)9(10)11-3/h8H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWISAPIOWGRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600496 |
Source


|
| Record name | Methyl 2-methylhept-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112741-19-2 |
Source


|
| Record name | Methyl 2-methylhept-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
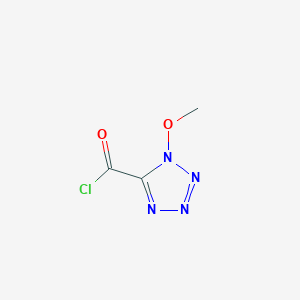

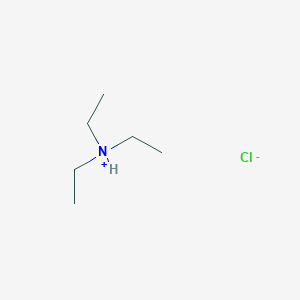
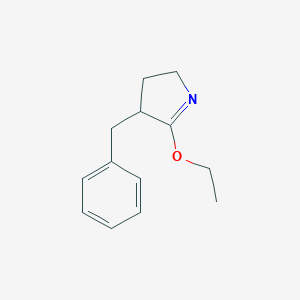
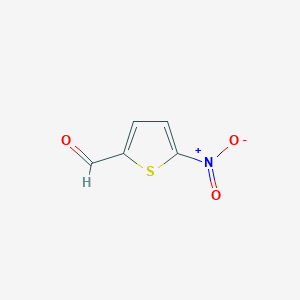
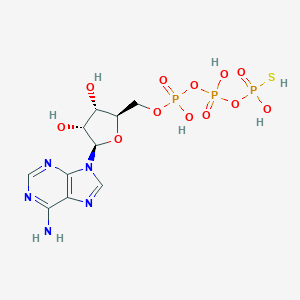
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

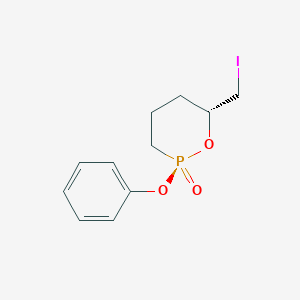
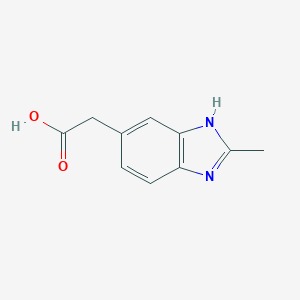
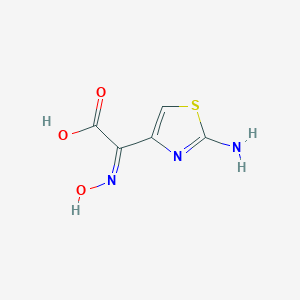
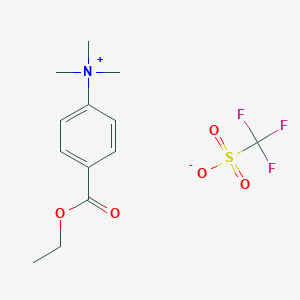
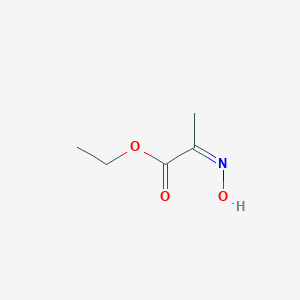
![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
